Cas no 1785495-24-0 (1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde)
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde
- EN300-1807646
- 1785495-24-0
-
- Inchi: 1S/C15H14O2/c1-17-14-5-3-11-8-13(4-2-12(11)9-14)15(10-16)6-7-15/h2-5,8-10H,6-7H2,1H3
- InChI Key: VOUMYKBGOYCRQD-UHFFFAOYSA-N
- SMILES: O=CC1(C2C=CC3C=C(C=CC=3C=2)OC)CC1
Computed Properties
- Exact Mass: 226.099379685g/mol
- Monoisotopic Mass: 226.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807646-0.05g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-0.1g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-0.25g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-0.5g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-1.0g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1807646-2.5g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-5.0g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1807646-10.0g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1807646-1g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1807646-5g |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde |
1785495-24-0 | 5g |
$3687.0 | 2023-09-19 |
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde
Introduction to 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde (CAS No. 1785495-24-0)
1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1785495-24-0, belongs to a class of molecules that incorporate both naphthalene and cyclopropane moieties, which are known for their distinct chemical properties and biological relevance. The presence of a formyl group at the cyclopropane ring further enhances its utility as a synthetic intermediate and a pharmacophore in drug discovery.
The structural framework of 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde combines the aromatic stability of the naphthalene ring with the strained geometry of the cyclopropane group. This combination not only imparts unique electronic and steric properties but also opens up diverse possibilities for interactions with biological targets. The methoxy substituent on the naphthalene ring adds another layer of functionality, influencing both the reactivity and solubility of the compound.
In recent years, there has been a growing interest in cyclopropane-containing compounds due to their ability to modulate biological pathways through unique binding interactions. The strained three-membered ring of cyclopropane can undergo ring-opening reactions, which can be harnessed in synthetic chemistry to generate more complex molecules. Additionally, the rigidity of the cyclopropane ring can enhance binding affinity to specific biological targets, making it an attractive scaffold for drug development.
The formyl group at the 1-position of the cyclopropane ring in 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde serves as a versatile handle for further functionalization. This allows chemists to introduce additional modifications, such as amides, esters, or other heterocycles, thereby expanding the chemical space for discovering novel bioactive compounds. The aldehyde functionality is particularly useful in forming Schiff bases and other condensation products, which have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the potential of naphthalene derivatives as scaffolds for developing therapeutic agents. The naphthalene moiety in 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde contributes to its lipophilicity and ability to penetrate biological membranes, which are crucial factors for drug efficacy. Moreover, the methoxy group can serve as a hydrogen bond acceptor, enhancing interactions with polar residues in biological targets.
The compound has been investigated in several preclinical studies for its potential applications in medicinal chemistry. Researchers have explored its derivatives as inhibitors of enzymes involved in cancer progression, such as kinases and proteases. The unique combination of structural features makes it a promising candidate for further development into lead compounds for therapeutic intervention.
One notable aspect of 1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde is its role as a building block in synthesizing more complex molecules. The cyclopropane ring can be functionalized through various reactions, including hydrolysis, oxidation, and reduction, allowing for the creation of diverse chemical entities. These intermediates can then be further modified to target specific disease pathways.
The pharmacokinetic properties of this compound are also worth mentioning. Due to its moderate molecular weight and lipophilicity, it is expected to exhibit reasonable oral bioavailability and tissue distribution. These characteristics are essential for developing drugs that can reach their target sites effectively.
In conclusion,1-(6-methoxynaphthalen-2-yl)cyclopropane-1-carbaldehyde (CAS No. 1785495-24-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological relevance, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing various therapeutic challenges.
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